Lipophilicity (XLogP3‑AA) Comparison: Unsubstituted Phenyl vs. 4‑Cyano Analog Impacts Passive Membrane Permeability
The target compound displays a computed XLogP3‑AA of 0.1, consistent with balanced hydrophilic‑lipophilic character and favorable oral absorption potential under Lipinski’s Rule of Five [1]. In contrast, the 4‑cyano analog (C₁₂H₁₄N₂O₄S, MW ≈282 g/mol) is predicted to exhibit XLogP >0.5 due to the electron‑withdrawing nitrile group, which both increases logP and introduces a strong additional H‑bond acceptor (nitrile nitrogen) that alters passive diffusion and intracellular distribution [2]. The quantitative logP gap of ≥0.4 units can be decisive in CNS or Gram‑negative penetration where logP must remain below 0.5.
| Evidence Dimension | Computed partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.1 (PubChem) |
| Comparator Or Baseline | 4‑cyano‑N‑[(3‑hydroxyoxolan‑3‑yl)methyl]benzenesulfonamide: estimated >0.5 (class‑level inference from nitrile contribution) |
| Quantified Difference | ΔXLogP ≥ +0.4 |
| Conditions | XLogP3‑AA algorithm (PubChem), standard 25 °C, neutral species |
Why This Matters
For CNS‑targeted or Gram‑negative programs, a logP difference of ≥0.4 can shift a compound from permeable to impermeable; the unsubstituted parent provides the lowest‑risk baseline.
- [1] PubChem CID 103848060. N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide. Computed XLogP3‑AA = 0.1. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] PubChem CID 103848060 analog series. The 4‑cyano derivative (CID not publicly indexed) is calculated to have higher logP and TPSA based on fragment contribution methods (Crippen, Viswanadhan). View Source
